![molecular formula C8H10N4O3 B1488252 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate CAS No. 1260814-09-2](/img/structure/B1488252.png)
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate
Overview
Description
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid is a compound with the molecular formula C8H8N4O2 . It is stored in a dry environment at 2-8°C . This compound has been used in the synthesis of various diheterocyclic compounds .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes . Another method involves the reaction of 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-A]pyrimidine with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux .Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidine ring, which is a fused ring system containing a triazole ring and a pyrimidine ring . The InChI code for this compound is 1S/C8H8N4O2/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14/h3H,1H2,2H3,(H,13,14)(H,9,10,11) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux to afford compound 2 . It can also be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.18 . It is a solid substance that is stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis of Complexes
The compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .
Antimalarial Activity
It can be used to synthesize Dihydroorotate dehydrogenase inhibitors, which have shown antimalarial activity .
Vilsmeier Reaction
The compound can be used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .
HIV TAR RNA Binding
The compound has been used in investigations of the pharmacological activity caused by binding to HIV TAR RNA .
Antibacterial Properties
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is present in the compound, is found in structures that have antibacterial properties .
Antifungal Properties
Similarly, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is also found in structures with antifungal properties .
Antiviral Properties
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is present in structures that exhibit antiviral properties .
Anticancer Properties
Lastly, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is found in structures that have shown anticancer properties .
Safety and Hazards
Future Directions
The future directions of research on this compound could involve the synthesis of novel diheterocyclic compounds based on the use of 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-A]pyrimidine as the starting material . These linked diheterocyclic compounds might display interesting biological activity .
Mechanism of Action
Target of Action
The primary targets of 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.H2O/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14;/h3H,1-2H3,(H,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBGJUVMISYDJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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